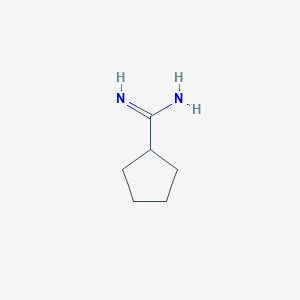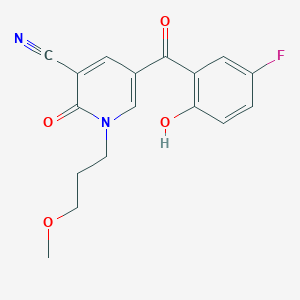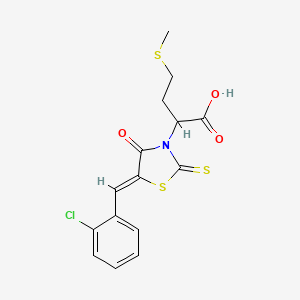
2-Amino-1-(3,4-difluorophenyl)ethan-1-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Amino-1-(3,4-difluorophenyl)ethan-1-ol hydrochloride” is a chemical compound with the CAS Number: 51337-08-7 . It has a molecular weight of 209.62 . The IUPAC name for this compound is 2-amino-1-(3,4-difluorophenyl)ethanol hydrochloride .
Molecular Structure Analysis
The InChI code for “2-Amino-1-(3,4-difluorophenyl)ethan-1-ol hydrochloride” is 1S/C8H9F2NO.ClH/c9-6-2-1-5(3-7(6)10)8(12)4-11;/h1-3,8,12H,4,11H2;1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“2-Amino-1-(3,4-difluorophenyl)ethan-1-ol hydrochloride” is a powder that is stored at room temperature .Applications De Recherche Scientifique
Bioorganometallic Chemistry of Metallocenes
Metallocenes like molybdocene dichloride have been studied extensively for their catalytic properties in organic synthesis and polymer chemistry. Interest in their bioorganometallic chemistry stems from their antitumor properties, as demonstrated by titanocene dichloride in human clinical trials. Research on molybdocene dichloride under physiological conditions reveals its potential for forming strong complexes with deprotonated thiols in amino acids and catalyzing the hydrolysis of activated phosphate esters, hinting at mechanisms of antitumor action (Waern & Harding, 2004).
Spin Label Amino Acid TOAC in Peptide Studies
The paramagnetic amino acid TOAC has been utilized in studies of peptides and peptide synthesis. Due to its rigid character and incorporation via a peptide bond, TOAC is instrumental in analyzing backbone dynamics and peptide secondary structure. Its applications span from EPR spectroscopy studies to interactions with membranes, proteins, and nucleic acids, highlighting the versatility of specific amino acids in biochemistry and molecular biology research (Schreier et al., 2012).
Bioremediation of DDT-Contaminated Soils
Research on the biodegradation of persistent organic pollutants, such as DDT, underscores the potential for microbial processes to remediate contaminated environments. This review discusses organisms, processes, and approaches suitable for bioremediation of DDT-contaminated soils, emphasizing the role of microorganisms in transforming DDT to reduce soil concentrations effectively and safely (Foght et al., 2001).
Environmental Remediation of Emerging Organohalides
The review on emerging organohalides, such as PFASs and HFRs, addresses their widespread environmental distribution and the strategies for their remediation. It highlights microbial reductive dehalogenation as a promising method for in situ removal of these pollutants, reflecting the importance of understanding chemical behavior and degradation mechanisms in environmental science (He et al., 2021).
Mécanisme D'action
The mechanism of action of “2-Amino-1-(3,4-difluorophenyl)ethan-1-ol hydrochloride” is not fully understood. More research is needed to elucidate its exact mechanism of action.
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Propriétés
IUPAC Name |
2-amino-1-(3,4-difluorophenyl)ethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2NO.ClH/c9-6-2-1-5(3-7(6)10)8(12)4-11;/h1-3,8,12H,4,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LALUSKXGSAYYSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CN)O)F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-(3,4-difluorophenyl)ethan-1-ol hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-[(4-fluorophenyl)methyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide](/img/structure/B2554761.png)
![N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-6-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2554763.png)
![N-(2-(6-((2-((3-acetamidophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2554764.png)
![(E)-1-[3-[(3-Chlorophenyl)methyl]-3-hydroxypyrrolidin-1-yl]-4-(dimethylamino)but-2-en-1-one](/img/structure/B2554767.png)

![N-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylpyrrolidin-3-amine](/img/structure/B2554770.png)
![1-(2,3-diphenyl-1H-benzo[g]indol-1-yl)-3-(phenethylamino)propan-2-ol hydrochloride](/img/structure/B2554771.png)

![Ethyl 3-amino-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate](/img/structure/B2554775.png)
![[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-(4,6-dimethylpyrimidin-2-yl)methanone](/img/structure/B2554778.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[(3-fluorophenyl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B2554780.png)